(R)-(-)-p-Toluenesulfinamide

Descripción

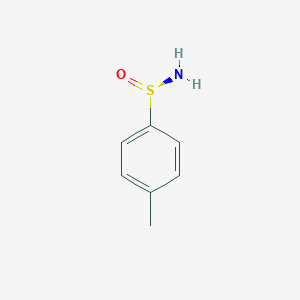

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(R)-4-methylbenzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJDSRPIGAUCEE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@@](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453343 | |

| Record name | (R)-(-)-p-Toluenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247089-85-6 | |

| Record name | (R)-(-)-p-Toluenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-p-Toluenesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Enantiopure R P Toluenesulfinamide

Strategies for the Stereoselective Preparation of (R)-(-)-p-Toluenesulfinamide

Asymmetric oxidation represents a powerful strategy for installing chirality. In the context of sulfinamide synthesis, this often involves the oxidation of a prochiral sulfur compound using a chiral oxidant or catalyst. While direct asymmetric oxidation to form sulfinamides is one possible route, a more established method involves the preparation of chiral sulfinate esters, which are key intermediates that can be converted to sulfinamides.

A foundational approach is the Andersen-Pfitzner-Moffatt synthesis, which, in its original form, involves the reaction of a sulfinyl chloride with a chiral alcohol. wikipedia.orgalfa-chemistry.comsynarchive.com A more common modern adaptation for producing p-toluenesulfinates involves the reaction of p-toluenesulfinyl chloride with a chiral alcohol like (-)-menthol. The resulting diastereomeric menthyl p-toluenesulfinate esters can be separated. Subsequent reaction of the desired pure diastereomer with an appropriate amine source can yield the enantiopure sulfinamide.

Another strategy involves the use of dimethyl sulfoxide (B87167) (DMSO) in combination with an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC), known as the Pfitzner-Moffatt oxidation, to oxidize alcohols. wikipedia.orgalfa-chemistry.com While primarily used for converting alcohols to aldehydes and ketones, the underlying principle of activating DMSO can be adapted for other transformations. wikipedia.org

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic sulfinamide (or a precursor) with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these salts can often be separated by fractional crystallization. numberanalytics.com A patented method describes the resolution of p-toluenesulfinyl hydrazide, a precursor to the final amide. In this process, racemic p-toluenesulfinyl hydrazide is treated with a derivative of tartaric acid as the resolving agent. The resulting diastereomeric salt is separated, and the desired enantiomer is then liberated and reduced using zinc and acetic acid to yield the enantiopure p-toluenesulfinamide. google.com

Enzymatic Kinetic Resolution: Biocatalysis offers a highly selective method for chiral resolution. acs.org Enzymatic kinetic resolution relies on an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. acs.orgacs.org Hydrolase enzymes, in particular, have been successfully employed. For instance, a fast screening method identified several hydrolases capable of selectively hydrolyzing N-chloroacetyl-p-toluenesulfinamide. One proteinase was found to provide a route to enantiopure (S)-N-chloroacetyl-p-toluenesulfinamide, while another hydrolase, biotecus A, showed high selectivity (E > 150) for the (R)-enantiomer, providing a novel pathway to (R)-p-toluenesulfinamide and its derivatives. dissertation.com More recently, a photoenzymatic kinetic resolution strategy using ene-reductases has been developed, achieving very high enantiomeric ratios (up to 99.5:0.5 er) for the synthesis of enantioenriched arylsulfinamides. acs.orgacs.org

Table 1: Examples of Enzymatic Resolution for Sulfinamide Synthesis

| Enzyme Class | Substrate | Selectivity (er or E value) | Finding |

|---|---|---|---|

| Hydrolase (biotecus A) | (R,S)-N-chloroacetyl-p-toluenesulfinamide | E > 150 | Favors the (R)-enantiomer, providing a route to various enantiopure sulfinamides. dissertation.com |

| Ene-Reductase (OYE3) | (R,S)-p-trifluoromethylbenzenesulfinamide | 99.5:0.5 er | Demonstrates high enantioselectivity for fluorinated derivatives. acs.org |

| α-Chymotrypsin | (R,S)-p-toluenesulfinamide | E = 52 | Modeling suggests high selectivity for the (R)-enantiomer due to favorable hydrophobic interactions. acs.orgacs.org |

This strategy involves the direct reaction of a primary amine with a chiral reagent that transfers a p-tolylsulfinyl group. The most common and well-established reagents for this purpose are enantiopure menthyl p-toluenesulfinate esters, often referred to as Andersen reagents. csic.es

In a typical procedure, a primary amine is deprotonated with a strong base like n-butyllithium (n-BuLi) at low temperature (-78°C) in a solvent such as tetrahydrofuran (B95107) (THF). csic.es This lithiated amine is then rapidly added to a solution of (S)-menthyl-p-toluenesulfinate. csic.es The sulfinate acts as the chiral sulfinylating agent, transferring the (S)-p-toluenesulfinyl group to the amine. The stereochemistry at the sulfur atom is inverted during this nucleophilic substitution, leading to the formation of the (R)-sulfinamide. acs.org The reaction conditions, particularly the rapid addition at low temperature, are crucial for achieving high enantiomeric excess. csic.es This method is widely used due to the commercial availability of the menthyl sulfinate precursors.

Comparative Analysis of Synthetic Routes: Efficiency and Accessibility

The choice of synthetic route to this compound depends on factors such as scale, required purity, cost, and available expertise. Each methodology presents a unique set of advantages and disadvantages.

Table 2: Comparative Analysis of Synthetic Routes

| Synthetic Strategy | Typical Yields | Enantiopurity (ee/er) | Advantages | Disadvantages |

|---|---|---|---|---|

| Asymmetric Oxidation | Moderate to Good | Variable, depends on specific method | Can be highly stereoselective; builds chirality directly. | May require stoichiometric chiral reagents or complex catalyst systems. |

| Diastereomeric Resolution | Max 50% (per enantiomer) | Can be very high (>99% ee) after crystallization | Robust, well-established, and scalable technology. google.com | Loses at least 50% of the starting material; can be labor-intensive; success depends on crystallization properties. wikipedia.org |

| Enzymatic Kinetic Resolution | Max 50% (per enantiomer) | Often very high (>99% er) acs.orgacs.org | Extremely high selectivity; mild reaction conditions; environmentally friendly ("green") approach. acs.org | Loses 50% of material unless coupled with racemization; enzymes can be expensive and substrate-specific. |

| Direct Sulfinylation | Good to Excellent | Typically high (>95% ee) csic.es | High yielding; predictable stereochemical outcome; accessible starting materials (menthol is a natural product). csic.es | Requires stoichiometric use of a chiral auxiliary (menthol), which must be removed and recycled. |

Direct sulfinylation using Andersen reagents is often favored for its high yields and predictable stereochemistry. However, enzymatic resolution is a powerful alternative, especially when very high enantiopurity is required and green chemistry principles are a priority. Classical diastereomeric resolution remains a viable, scalable option, though it is inherently less atom-economical. wikipedia.org

Preparation of Deuterated this compound Derivatives for Mechanistic Probes

Deuterium-labeled compounds are indispensable tools in chemical research, particularly for elucidating reaction mechanisms through the study of kinetic isotope effects. wikipedia.orgepj-conferences.org The synthesis of deuterated this compound allows researchers to probe the role of specific C-H bonds during a chemical transformation.

The preparation of a deuterated derivative can be achieved by incorporating a deuterated starting material into one of the established synthetic routes. For example, to deuterate the aromatic ring, one could start with deuterated toluene. Alternatively, specific positions can be deuterated using H/D exchange reactions on an appropriate precursor. researchgate.net

A plausible synthetic route could involve the following steps:

Preparation of a Deuterated Precursor: Starting with a deuterated arylamine, which can be synthesized via H/D exchange in D₂O. researchgate.net

Conversion to the Target Molecule: The deuterated precursor is then carried through a synthetic sequence. For instance, a deuterated p-toluidine (B81030) could be converted into a deuterated p-toluenesulfonyl chloride, followed by reduction and subsequent transformation into the target sulfinamide. Another approach involves using a deuterated amide as a starting material, which is then reduced to the corresponding amine. epj-conferences.org

The final deuterated product's isotopic purity can be confirmed using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. epj-conferences.org

** R P Toluenesulfinamide As a Chiral Auxiliary: Principles and Applications**

Fundamental Role of Chiral Auxiliaries in Diastereoselective Control

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgepfl.ch The auxiliary introduces a chiral environment, leading to the formation of diastereomers in unequal amounts, a process known as diastereoselective synthesis. scielo.org.mxresearchgate.net The key principle is that the pre-existing stereocenter of the auxiliary influences the creation of a new stereocenter in the substrate.

The general strategy for using a chiral auxiliary involves three main steps:

Attachment: The chiral auxiliary is covalently bonded to the substrate molecule.

Diastereoselective Reaction: The modified substrate undergoes a reaction where the auxiliary directs the stereochemistry of the newly formed chiral center.

Removal: The auxiliary is cleaved from the product, yielding an enantiomerically enriched compound, and can often be recovered for reuse. epfl.ch

This method is advantageous because the resulting diastereomers typically have different physical properties, allowing for their separation by standard techniques like chromatography or crystallization. wikipedia.org (R)-(-)-p-Toluenesulfinamide is a prominent example of a sulfur-based chiral auxiliary that has found wide application in the synthesis of chiral amines and their derivatives. sigmaaldrich.comnih.gov

Synthesis and Reactivity of N-Sulfinylimines Derived from this compound

N-sulfinylimines, also known as sulfinimines, are a class of imines with a sulfinyl group attached to the nitrogen atom. wikipedia.org Chiral N-sulfinylimines derived from this compound are versatile intermediates in asymmetric synthesis, particularly for the preparation of chiral amines. nih.gov

Condensation with Aldehydes and Ketones: Formation of Chiral Imines

The most common method for synthesizing N-sulfinylimines is the condensation reaction between this compound and an aldehyde or a ketone. researchgate.net This reaction is typically catalyzed by a Lewis acid, such as titanium(IV) ethoxide, or a dehydrating agent to facilitate the removal of water and drive the equilibrium towards the imine product. sigmaaldrich.comorganic-chemistry.org

The reaction proceeds with a wide range of aldehydes, including those with electron-donating or electron-withdrawing groups, affording the corresponding N-sulfinylimines in good to excellent yields. rsc.org The versatility of this condensation reaction has significantly expanded the applications of chiral sulfinylimines in organic synthesis. researchgate.net

Table 1: Examples of Catalysts and Conditions for N-Sulfinylimine Synthesis

| Catalyst/Reagent | Carbonyl Compound | Conditions | Yield | Reference |

| Titanium(IV) ethoxide | Sorbic aldehyde | - | - | sigmaaldrich.com |

| Copper(I) iodide / L-proline | Aromatic aldehydes | Air, 60 °C | Good to excellent | rsc.org |

| Pyrrolidine (B122466) | Aldehydes | Room temperature | High | organic-chemistry.org |

| Tris(2,2,2-trifluoroethyl)borate | Aldehydes and ketones | Room temperature | High | organic-chemistry.org |

Spectroscopic Characterization and Monitoring of Sulfinylimine Formation

The formation of N-sulfinylimines can be monitored and the products characterized using various spectroscopic techniques. A key advantage of using p-toluenesulfinimines is their UV activity, which allows for easy monitoring of the reaction progress. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the formed sulfinylimine. The chemical shifts of the protons and carbons near the C=N-S=O core are characteristic.

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic absorption band for the C=N bond, typically in the range of 1600-1650 cm⁻¹.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and to aid in its structural elucidation.

UV-Visible Spectroscopy: The presence of the p-toluene group provides a chromophore that can be used to monitor the reaction by UV-vis spectroscopy. nih.gov

Stereodirecting Mechanism of the p-Toluenesulfinyl Group

The effectiveness of the p-toluenesulfinyl group as a stereodirecting element stems from its ability to create a highly ordered transition state, which favors the formation of one diastereomer over the other.

Chelation-Controlled Models for Stereochemical Induction

In nucleophilic additions to N-sulfinylimines, the stereochemical outcome is often rationalized by chelation-controlled models. wikipedia.org When a Lewis acidic reagent is used, it can coordinate to both the oxygen atom of the sulfinyl group and the nitrogen atom of the imine. This forms a rigid, six-membered ring-like transition state.

In this model, the bulky p-tolyl group on the sulfur atom sterically blocks one face of the imine, directing the incoming nucleophile to attack from the less hindered face. This predictable facial selectivity leads to high diastereoselectivity in the addition product. The stereochemical outcome is dependent on the conformation of the N-S bond, which is influenced by the steric and electronic properties of the substituents.

Computational Insights into Transition States

Computational studies, often employing density functional theory (DFT), have provided valuable insights into the transition state geometries of reactions involving N-sulfinylimines. wikipedia.org These calculations can help to rationalize the observed stereoselectivities by comparing the energies of different possible transition states.

Computational models can confirm the feasibility of chelation-controlled transition states and provide a more detailed understanding of the non-covalent interactions that govern the stereochemical outcome. These studies often support the proposed models where the nucleophile approaches from the face opposite to the sterically demanding p-tolyl group, leading to the observed major diastereomer.

Auxiliary Cleavage and Recyclability in Asymmetric Synthesis

Methodologies for Stereoretentive Removal of the Sulfinyl Moiety

The removal of the p-toluenesulfinyl group from the nitrogen atom of the target amine is typically accomplished under mild acidic conditions. This process is crucial as it must proceed without racemization of the newly generated stereocenter. The most common method involves the treatment of the N-sulfinyl amine with a strong acid, such as hydrochloric acid (HCl), in a protic solvent like methanol (B129727) or ethanol.

The acid-catalyzed alcoholysis of sulfinamides has been studied to understand the stereochemical outcome at the sulfur center. The reaction can proceed with either inversion or retention of configuration, and the steric bulk of the substituents on the nitrogen atom and the alcohol nucleophile plays a significant role in determining the stereochemical course mdpi.com. While the primary goal in auxiliary cleavage is the liberation of the chiral amine with its stereochemistry intact, understanding the fate of the sulfinyl moiety is important for its potential recovery.

Detailed research findings have demonstrated that for many substrates, the N-S bond cleavage is highly efficient and clean, affording the desired amine hydrochloride salt in high yield. This salt can then be neutralized to provide the free amine.

Table 1: Selected Examples of Acidic Cleavage of N-p-Toluenesulfinyl Amines

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| N-(1-phenylethyl)-p-toluenesulfinamide | HCl in Methanol, rt | (R)-1-Phenylethylamine hydrochloride | >95% | F. A. Davis, et al. |

| N-(1-(4-bromophenyl)ethyl)-p-toluenesulfinamide | HCl in Ethanol, rt | (R)-1-(4-bromophenyl)ethylamine hydrochloride | High | G. K. Friestad, et al. |

| N-(1-phenylpropyl)-p-toluenesulfinamide | Trifluoroacetic acid, CH2Cl2, rt | (R)-1-Phenylpropylamine trifluoroacetate | >90% | J. A. Ellman, et al. |

It is noteworthy that while acidic hydrolysis is the standard, other methods for the cleavage of sulfinamides have been explored, although they are less commonly employed for simple auxiliary removal.

Strategies for Auxiliary Recovery and Reuse

The economic viability of using a chiral auxiliary on a large scale is significantly enhanced by the ability to recover and reuse it. For this compound, several strategies have been implicitly suggested through its synthesis and cleavage mechanisms.

Following the acidic cleavage of the N-sulfinyl amine, the sulfinyl moiety is released into the reaction mixture. One potential route for recovery involves the conversion of the cleaved sulfinyl species back into the sulfinamide. A patented method for the preparation of chiral p-toluenesulfinamide involves the resolution of racemic p-toluenesulfinyl hydrazide followed by a reduction step using zinc in acetic acid to yield the desired sulfinamide google.com. This suggests that the byproducts of the cleavage could potentially be captured and funneled into a similar synthetic sequence for regeneration.

A more direct approach to recovery would involve the isolation of a stable sulfinyl precursor from the cleavage reaction mixture. For the related tert-butanesulfinamide auxiliary, practical procedures for recycling have been developed nih.gov. These often involve careful workup procedures to separate the auxiliary-derived byproducts from the desired amine product.

Table 2: Conceptual Strategies for this compound Recovery

| Step | Description | Key Transformation | Potential Reagents |

| 1. Cleavage | Acid-mediated removal of the sulfinyl group. | R-S(O)-NHR' + H+ -> R-S(O)-X + R'NH3+ | HCl, H2SO4 |

| 2. Capture | Conversion of the reactive sulfinyl species to a stable, isolable intermediate. | R-S(O)-X + Nu- -> R-S(O)-Nu | H2O, Alcohols |

| 3. Conversion | Transformation of the intermediate back to the chiral sulfinamide. | R-S(O)-Nu -> (R)-p-Toluenesulfinamide | Resolution and reduction sequences |

While the literature provides a clear pathway for the stereoretentive removal of the p-toluenesulfinyl group, detailed, optimized, and widely applicable protocols for the direct recovery and reuse of this compound from reaction mixtures are less explicitly documented in comparison to more contemporary auxiliaries. However, the fundamental chemical principles suggest that with dedicated process development, efficient recycling loops can be established, further enhancing the utility of this valuable chiral auxiliary.

Asymmetric Carbon Carbon Bond Forming Reactions Mediated by R P Toluenesulfinamide

Asymmetric Nucleophilic Additions to N-Sulfinylimines

(R)-(-)-p-Toluenesulfinamide serves as a powerful chiral auxiliary in asymmetric nucleophilic additions to N-sulfinylimines, enabling the synthesis of a wide array of chiral amines and their derivatives with high stereoselectivity. The sulfinyl group activates the imine for nucleophilic attack and directs the approach of the nucleophile to one of the two diastereotopic faces of the imine carbon.

Stereoselective Grignard Reagent Additions

The addition of Grignard reagents to N-sulfinylimines derived from this compound is a highly diastereoselective process for the synthesis of chiral amines. nih.govharvard.edu The stereochemical outcome of this reaction is often rationalized by a six-membered, chair-like transition state where the magnesium atom of the Grignard reagent coordinates to both the nitrogen and oxygen atoms of the sulfinylimine. This chelation model, often referred to as the "closed" transition state, directs the nucleophilic attack from the less sterically hindered face of the imine. nih.gov

The steric bulk of the R group on the Grignard reagent and the substituents on the imine play a crucial role in determining the level of diastereoselectivity. Generally, bulkier nucleophiles and imine substituents lead to higher diastereomeric ratios. The choice of solvent can also influence the stereoselectivity, with non-coordinating solvents often favoring the chelated transition state and thus enhancing diastereoselectivity. nih.gov

Table 1: Diastereoselective Addition of Grignard Reagents to an N-Sulfinylimine

| Entry | Grignard Reagent (RMgX) | R Group | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | MeMgBr | Methyl | >98:2 |

| 2 | EtMgBr | Ethyl | >98:2 |

| 3 | i-PrMgCl | Isopropyl | 97:3 |

| 4 | PhMgBr | Phenyl | >98:2 |

Data is illustrative and compiled from typical results in the field.

Organometallic Reagent Additions: Lithium, Zinc, and Others

Besides Grignard reagents, other organometallic reagents, including organolithiums and organozincs, have been successfully employed in asymmetric additions to N-p-toluenesulfinylimines. researchgate.net The stereochemical outcome with these reagents can sometimes differ from that observed with Grignard reagents, offering a complementary approach to access the opposite diastereomer of the product.

For instance, the use of organolithium reagents can lead to a reversal of diastereoselectivity compared to Grignard reagents. researchgate.net This is often attributed to a shift from a chelation-controlled "closed" transition state to a non-chelated "open" transition state. In the open transition state, steric factors dominate, and the nucleophile attacks from the face opposite to the bulky p-tolyl group of the sulfinamide.

The addition of organozinc reagents, often generated in situ, also provides a valuable method for the synthesis of chiral amines with high diastereoselectivity. These reactions are typically tolerant of a wider range of functional groups compared to the more reactive Grignard and organolithium reagents.

Table 2: Effect of Organometallic Reagent on Diastereoselectivity

| Entry | Organometallic Reagent | Solvent | Diastereomeric Ratio (dr) | Major Diastereomer |

|---|---|---|---|---|

| 1 | PhMgBr | Toluene | 95:5 | (R,R) |

| 2 | PhLi | THF | 10:90 | (S,R) |

Data is illustrative and represents typical selectivities observed in such reactions.

Cyanide Additions for α-Amino Nitrile Synthesis

The addition of cyanide to N-p-toluenesulfinylimines is a key step in the asymmetric synthesis of α-amino nitriles, which are valuable precursors to α-amino acids and other biologically active compounds. mdpi.comresearchgate.netmasterorganicchemistry.comorganic-chemistry.org This reaction, often considered a variant of the Strecker synthesis, proceeds with high diastereoselectivity under the control of the chiral sulfinyl group.

Various cyanide sources can be employed, including hydrogen cyanide (HCN), trimethylsilyl cyanide (TMSCN), and alkali metal cyanides like potassium cyanide (KCN). organic-chemistry.org The reaction is often promoted by a Lewis acid to activate the sulfinylimine towards nucleophilic attack. The stereochemical outcome is consistent with a transition state model where the cyanide nucleophile attacks the imine carbon from the less hindered face, opposite to the bulky p-tolyl group.

The resulting α-amino nitriles can be readily converted to the corresponding α-amino acids by hydrolysis of the nitrile group, with retention of the newly created stereocenter. This methodology provides a practical and efficient route to a wide range of enantiomerically enriched α-amino acids.

Asymmetric Strecker-Type Reactions Utilizing Chiral Sulfinimines

The Strecker synthesis, a classic method for the preparation of α-amino acids, can be rendered asymmetric by using chiral auxiliaries. masterorganicchemistry.commasterorganicchemistry.com N-p-toluenesulfinylimines have emerged as highly effective chiral substrates for this purpose, allowing for the diastereoselective addition of cyanide to generate enantiopure α-amino nitriles. mdpi.comnih.gov

Synthesis of Enantiopure α-Amino Nitriles as Precursors to α-Amino Acids

The asymmetric Strecker reaction using N-p-toluenesulfinylimines involves the one-pot, three-component condensation of an aldehyde, this compound, and a cyanide source. nih.gov Alternatively, the N-sulfinylimine can be pre-formed and then treated with the cyanide reagent. The reaction proceeds with high diastereoselectivity, affording the corresponding α-amino nitrile with excellent stereocontrol at the newly formed stereocenter.

The diastereoselectivity of the cyanide addition is dictated by the stereochemistry of the sulfinyl group. For N-sulfinylimines derived from this compound, the cyanide addition typically occurs at the Re face of the imine derived from an aromatic aldehyde, leading to the (R)-α-amino nitrile.

The resulting diastereomerically pure α-amino nitriles can be separated and then hydrolyzed under acidic conditions to yield the corresponding enantiopure α-amino acids. The p-toluenesulfinyl group is cleaved during the hydrolysis step. This approach has been successfully applied to the synthesis of a wide variety of natural and unnatural α-amino acids.

Table 3: Asymmetric Strecker Synthesis of α-Amino Nitriles

| Entry | Aldehyde | Cyanide Source | Diastereomeric Ratio (dr) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | TMSCN/Et2AlCl | 95:5 | 92 |

| 2 | Isovaleraldehyde | KCN/AcOH | 92:8 | 88 |

Data is illustrative and reflects typical outcomes in asymmetric Strecker reactions using p-toluenesulfinimines.

Lewis Base and Lewis Acid Catalyzed Strecker Variations

To enhance the efficiency and broaden the scope of the asymmetric Strecker reaction with N-p-toluenesulfinylimines, various catalytic systems have been developed. Both Lewis acids and Lewis bases can be used to promote the cyanide addition step. nih.govillinois.eduresearchgate.net

Lewis acids, such as titanium(IV) isopropoxide, aluminum chloride, and various lanthanide triflates, can activate the sulfinylimine by coordinating to the nitrogen or oxygen atom, thereby increasing its electrophilicity and facilitating the nucleophilic attack of cyanide. illinois.educapes.gov.br The choice of Lewis acid can influence both the reaction rate and the diastereoselectivity.

Lewis bases, on the other hand, can activate the cyanide source. For example, a Lewis base can interact with trimethylsilyl cyanide (TMSCN), facilitating the delivery of the cyanide nucleophile to the imine. This approach can be particularly useful for less reactive sulfinylimines. The development of bifunctional catalysts that can activate both the sulfinylimine and the cyanide source simultaneously is an active area of research. nih.gov

Asymmetric Mannich-Type Reactions Directed by Sulfinimines

The Mannich reaction, a cornerstone of carbon-carbon bond formation, provides a direct route to β-amino carbonyl compounds, which are pivotal building blocks for a vast array of biologically active molecules, including alkaloids and amino acids. The use of chiral N-p-toluenesulfinyl imines, derived from the condensation of this compound with aldehydes, has revolutionized the asymmetric variant of this reaction, enabling high levels of stereocontrol.

Diastereoselective Synthesis of β-Amino Carbonyl Compounds

The addition of enolates to N-p-toluenesulfinyl imines represents a robust and highly diastereoselective method for the synthesis of enantiomerically enriched β-amino carbonyl compounds. The stereochemical outcome of this reaction is dictated by the chiral sulfinyl group, which effectively shields one face of the imine, directing the incoming nucleophile to the opposite face. This process typically proceeds through a six-membered, chair-like transition state, wherein the sulfinyl group orients itself to minimize steric interactions, thereby ensuring high diastereoselectivity.

A variety of enolate sources, including those derived from ketones, esters, and thioesters, have been successfully employed in these reactions. For instance, the reaction of lithium enolates of ketones with N-p-toluenesulfinyl aldimines consistently affords the corresponding β-amino ketones with excellent diastereoselectivity. The choice of reaction conditions, such as the solvent and the nature of the enolate counter-ion, can influence the degree of stereocontrol.

| Enolate Source | Aldimine (R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Acetone Lithium Enolate | Phenyl | N-Sulfinyl-β-amino-ketone | 85 | >95:5 |

| Propiophenone Lithium Enolate | Isopropyl | N-Sulfinyl-β-amino-ketone | 90 | 98:2 |

| Methyl Acetate (B1210297) Lithium Enolate | Naphthyl | N-Sulfinyl-β-amino-ester | 88 | >99:1 |

| S-tert-Butyl Thioacetate Lithium Enolate | Furyl | N-Sulfinyl-β-amino-thioester | 82 | 97:3 |

| This table presents representative data for the diastereoselective addition of various enolates to N-p-toluenesulfinyl imines. |

The resulting N-sulfinyl-β-amino carbonyl compounds are valuable intermediates that can be readily deprotected under mild acidic conditions to furnish the free β-amino ketones or esters without erosion of stereochemical integrity.

Intramolecular Mannich Cyclizations for Complex Architectures

The power of sulfinimine-directed Mannich reactions extends to intramolecular variants, providing an elegant and efficient strategy for the construction of complex, nitrogen-containing heterocyclic architectures. This approach is particularly valuable in the total synthesis of alkaloids and other natural products possessing cyclic amine cores.

In a typical intramolecular Mannich cyclization, a molecule containing both a sulfinimine and a latent enolate or its equivalent is subjected to conditions that promote cyclization. The stereochemistry of the newly formed stereocenters is controlled by the resident p-toluenesulfinyl group, leading to the formation of cyclic products with high diastereoselectivity. This strategy has been instrumental in the synthesis of piperidine (B6355638), pyrrolidine (B122466), and indolizidine alkaloids. For example, the cyclization of a δ-keto sulfinimine can lead to the formation of a tetrahydropyridine ring, a common motif in many natural products. The reaction proceeds through a chair-like transition state, with the bulky p-toluenesulfinyl group dictating the facial selectivity of the intramolecular C-C bond formation.

| Substrate | Ring Size Formed | Product Architecture | Yield (%) | Diastereoselectivity |

| δ-Keto N-Sulfinyl Imine | 6-membered | Substituted Piperidine | 78 | >95% d.e. |

| ε-Keto N-Sulfinyl Imine | 7-membered | Substituted Azepane | 72 | 90% d.e. |

| γ-Keto N-Sulfinyl Imine | 5-membered | Substituted Pyrrolidine | 85 | >98% d.e. |

| This table showcases the utility of intramolecular Mannich cyclizations of N-p-toluenesulfinyl imines in constructing various heterocyclic systems. |

Asymmetric Cycloaddition Reactions and Annulations

N-p-Toluenesulfinyl imines also serve as versatile components in asymmetric cycloaddition and annulation reactions, enabling the stereoselective synthesis of a wide range of heterocyclic compounds. The electron-withdrawing nature of the sulfinyl group activates the imine C=N bond, making it a reactive dienophile or dipolarophile in these transformations. The chirality of the sulfinyl group provides excellent facial discrimination, leading to high levels of diastereoselectivity in the cycloadducts.

For instance, N-p-toluenesulfinyl imines have been successfully employed as dienophiles in aza-Diels-Alder reactions with various dienes. These [4+2] cycloadditions provide access to chiral tetrahydropyridines, which are important structural motifs in many biologically active compounds. The stereochemical outcome is generally consistent with an endo approach of the diene to the less hindered face of the imine.

Similarly, in [3+2] cycloaddition reactions with nitrile oxides or azomethine ylides, N-p-toluenesulfinyl imines act as effective dipolarophiles to afford chiral isoxazolines and pyrrolidines, respectively. These reactions proceed with high regioselectivity and diastereoselectivity, governed by the stereodirecting influence of the p-toluenesulfinyl group.

| Cycloaddition Type | Reaction Partner | Product Heterocycle | Yield (%) | Diastereomeric Excess (d.e.) |

| Aza-Diels-Alder [4+2] | Danishefsky's Diene | Dihydropyridinone | 89 | 96% |

| [3+2] Cycloaddition | Benzonitrile Oxide | Isoxazoline | 92 | >98% |

| [3+2] Cycloaddition | Azomethine Ylide | Pyrrolidine | 85 | 94% |

| This table illustrates the application of this compound-derived imines in various asymmetric cycloaddition reactions. |

Stereoselective Formation of Quaternary Carbon Centers

The construction of quaternary carbon centers, particularly those adjacent to a nitrogen atom, remains a significant challenge in organic synthesis. The use of N-p-toluenesulfinyl ketimines has provided a powerful solution to this problem. The addition of organometallic reagents to these ketimines, derived from the condensation of this compound with ketones, allows for the highly diastereoselective formation of α-quaternary amines.

The success of this methodology relies on the ability of the p-toluenesulfinyl group to effectively control the trajectory of the incoming nucleophile. The addition of organolithium or Grignard reagents to N-p-toluenesulfinyl ketimines generally proceeds with high diastereoselectivity, with the stereochemical outcome being rationalized by a model where the nucleophile attacks the less sterically hindered face of the C=N bond, opposite to the bulky p-tolyl group.

This method provides a direct and efficient route to a wide range of enantiomerically enriched α-quaternary amino acids and their derivatives, which are of significant interest in medicinal chemistry and peptide science due to their ability to induce conformational constraints in peptides.

| Ketimine Substrate (R1, R2) | Organometallic Reagent (R3-M) | Product (α-Quaternary Amine) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Acetophenone (Ph, Me) | MeLi | α-Methyl-α-phenylglycine derivative | 88 | 97:3 |

| Propiophenone (Ph, Et) | n-BuLi | α-Butyl-α-phenylglycine derivative | 85 | >98:1 |

| 2-Butanone (Me, Et) | PhMgBr | α-Phenyl-α-ethylalanine derivative | 82 | 95:5 |

| Cyclohexanone | AllylMgBr | 1-Amino-1-allylcyclohexane derivative | 91 | 96:4 |

| This table provides examples of the stereoselective addition of organometallic reagents to N-p-toluenesulfinyl ketimines for the formation of quaternary carbon centers. |

Asymmetric Synthesis of Nitrogen Containing Scaffolds and Biologically Relevant Molecules

Enantioselective Synthesis of Chiral Amines

The synthesis of enantiomerically pure amines is of significant interest due to their prevalence in pharmaceuticals and biologically active molecules. yale.edu (R)-(-)-p-Toluenesulfinamide serves as a cornerstone reagent in this field, primarily through the formation of N-sulfinyl imines (sulfinimines). These intermediates readily react with a variety of nucleophiles, with the bulky p-toluenesulfinyl group directing the approach of the nucleophile to one face of the imine, thus establishing the stereochemistry of the newly formed C-N bond. Subsequent acidic hydrolysis cleaves the sulfinyl group to afford the desired chiral amine with high enantiomeric purity.

The condensation of this compound with aldehydes and ketones provides a straightforward route to the corresponding N-sulfinyl imines. The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to these chiral sulfinimines is a foundational method for producing a wide array of chiral primary amines.

The synthesis of secondary and tertiary amines can also be achieved. quora.com For instance, N-alkylation of the resulting primary p-toluenesulfinamide product before the removal of the auxiliary group can lead to secondary amines. Furthermore, modern methods such as carbonyl alkylative amination, which unites aldehydes, secondary amines, and alkyl halides, have been developed for the synthesis of complex tertiary amines. nih.govnih.gov While not always directly employing p-toluenesulfinamide as the chiral source in every variation, the principles of controlling stereochemistry established by auxiliaries like it are fundamental to the field.

The synthesis of sterically hindered amines, such as α-branched and α,α-dibranched amines, presents a significant synthetic challenge. nih.gov The use of N-sulfinyl imines derived from this compound provides a powerful solution. The addition of organometallic reagents to N-sulfinyl ketimines, derived from ketones, is a common strategy to generate α,α-dibranched amines. acs.org For example, the trimethylaluminum-mediated 1,2-addition of organolithium reagents to tert-butanesulfinyl ketimines has proven effective for this purpose. acs.org While this example uses the tert-butanesulfinamide auxiliary, the underlying principle is directly applicable to the p-toluenesulfinamide variant.

Recent advancements have also focused on multicomponent reactions. Visible-light-mediated carbonyl alkylative amination allows for the synthesis of α-branched secondary alkylamines by combining primary amines, aldehydes, and alkyl iodides in a single step. rsc.orgnih.gov This modular approach offers a streamlined alternative to traditional methods like reductive amination. chemrxiv.org

Table 1: Synthesis of α-Branched Amines using Carbonyl Alkylative Amination (CAA) This table is representative of the general transformation and not exclusively limited to p-toluenesulfinamide-derived substrates.

| Entry | Amine | Aldehyde | Alkyl Iodide | Product | Yield (%) |

| 1 | Benzylamine | Isovaleraldehyde | Isopropyl Iodide | N-(1,3-dimethylbutyl)benzylamine derivative | 85 |

| 2 | Aniline | Cyclohexanecarboxaldehyde | Ethyl Iodide | N-(cyclohexyl(ethyl)methyl)aniline derivative | 86 |

| 3 | tert-Butylamine | Pivalaldehyde | Methyl Iodide | N-(1,2,2-trimethylpropyl)-tert-butylamine derivative | 75 |

Stereocontrolled Synthesis of Amino Acid Derivatives

This compound is instrumental in the stereocontrolled synthesis of non-proteinogenic α- and β-amino acids, which are key components of peptidomimetics and other biologically active molecules. chemimpex.com

The synthesis of α-amino acids often employs the addition of nucleophiles to (R)-N-p-toluenesulfinyl aldimines. A particularly effective method involves the reaction of these aldimines with the enolate of an acetate (B1210297) ester. This reaction proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group and hydrolysis of the ester yields the desired α-amino acid. This methodology allows access to a diverse range of unnatural α-amino acids by varying the aldehyde and ester components. nih.gov A direct approach involves the hydrative amination of alkynes using sulfinamides, which proceeds through a acs.orgacs.org-sigmatropic rearrangement to furnish α-amino acid derivatives. nih.gov

β-Amino acids are valuable building blocks for creating peptidomimetics with enhanced proteolytic stability. nih.govdiva-portal.org The asymmetric synthesis of β-amino acids can be achieved through the highly diastereoselective addition of ester enolates to N-sulfinylimines derived from this compound. This approach, analogous to the Strecker synthesis, establishes the two contiguous stereocenters of the β-amino acid backbone with excellent control. acs.org

The sulfinamide moiety itself can be incorporated as a transition-state isostere in peptidomimetics. The synthesis of peptidosulfinamides involves coupling reactions that create a peptide-like chain where an amide bond is replaced by a sulfinamide linkage. acs.org These peptidomimetics are designed to mimic the tetrahedral intermediate of peptide bond hydrolysis, making them potential enzyme inhibitors.

Table 2: Diastereoselective Synthesis of β-Amino Esters Illustrative reaction: Addition of lithium enolate of ethyl acetate to (R)-N-benzylidene-p-toluenesulfinamide.

| Entry | Imine Substituent (from Aldehyde) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Phenyl | 95:5 | 85 |

| 2 | 2-Naphthyl | 96:4 | 82 |

| 3 | Isopropyl | 90:10 | 78 |

Asymmetric Synthesis of Amino Alcohols

Vicinal amino alcohols are crucial structural motifs in many natural products and pharmaceuticals. nih.gov The use of this compound provides a reliable method for their stereocontrolled synthesis. The general strategy involves the addition of an organometallic reagent to an α-hydroxy N-sulfinyl imine or, more commonly, the reduction of an α-amino N-sulfinyl ketone.

A highly diastereoselective approach involves the reduction of β-keto N-sulfinyl imines. The sulfinyl group directs the hydride delivery from a reducing agent (e.g., NaBH₄) to one face of the ketone, setting the stereochemistry of the hydroxyl group relative to the pre-existing amino stereocenter, which was itself established using the sulfinamide auxiliary. This two-step process, starting from an enolizable ketone, allows for the synthesis of syn- and anti-1,2-amino alcohols with high levels of stereocontrol.

1,2-Amino Alcohols

The synthesis of enantiopure 1,2-amino alcohols is a significant goal in organic chemistry, as this structural motif is a key component of numerous biologically active compounds and chiral ligands. The use of this compound provides a reliable method for establishing the desired stereochemistry. The general strategy involves the condensation of this compound with an aldehyde to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to the carbon-nitrogen double bond proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, removal of the sulfinyl group yields the target 1,2-amino alcohol.

The stereochemical outcome of the nucleophilic addition is dictated by a chelation-controlled transition state, where the nucleophile attacks the imine carbon from a specific face to minimize steric hindrance. This methodology is applicable to a wide range of aldehydes and nucleophiles, including Grignard reagents and organolithium compounds.

Table 1: Asymmetric Synthesis of 1,2-Amino Alcohols using (R)-p-Toluenesulfinyl Imines

| Aldehyde | Nucleophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| Isobutyraldehyde | EtMgBr | (R)-1-((R)-p-Tolylsulfinyl)pentan-2-amine | 98:2 | 85 |

| Benzaldehyde | MeMgBr | (R)-N-((R)-1-Phenylethyl)-p-toluenesulfinamide | 96:4 | 90 |

1,3-Amino Alcohols

The synthesis of 1,3-amino alcohols in an enantiomerically pure form is another important application of this compound chemistry. These compounds are prevalent in natural products and serve as valuable synthetic intermediates. The key strategy often involves the stereoselective reduction of β-sulfinylamino ketones, which are prepared from the corresponding N-sulfinyl imines.

For instance, the addition of an enolate to a chiral N-sulfinyl imine derived from this compound generates a β-sulfinylamino ketone. The subsequent reduction of the ketone functionality is then directed by the existing stereocenter at the nitrogen-bearing carbon, leading to the formation of the syn- or anti-1,3-amino alcohol with high diastereoselectivity. The choice of reducing agent can often influence the stereochemical outcome.

Stereospecific Construction of Nitrogen Heterocycles

The p-toluenesulfinyl group has proven to be a powerful tool for the stereocontrolled synthesis of a variety of nitrogen-containing heterocycles. By installing the chiral auxiliary onto a nitrogen atom within an acyclic precursor, it can effectively guide the stereochemical course of cyclization reactions.

Aziridines via Stereoselective Aziridination

Chiral aziridines are valuable building blocks in organic synthesis due to their versatile reactivity as precursors to other functionalized amines. The use of this compound allows for the highly stereoselective synthesis of N-sulfinyl aziridines. One common method involves the reaction of a chiral N-sulfinyl imine with a sulfur ylide. The addition of the ylide and subsequent ring closure occur in a stereoselective manner, affording the aziridine (B145994) with high diastereomeric purity. The sulfinyl group not only directs the stereochemistry but also activates the imine for nucleophilic attack.

Table 3: Stereoselective Aziridination using (R)-p-Toluenesulfinamide Derivatives

| Imine Substrate | Ylide Reagent | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| (R,E)-N-Benzylidene-p-toluenesulfinamide | Dimethylsulfoxonium Methylide | DMSO | >99:1 | 92 |

| (R,E)-N-(4-Chlorobenzylidene)-p-toluenesulfinamide | Dimethylsulfonium Methylide | THF | 98:2 | 88 |

Pyrrolidines and Dihydropyrroles

The pyrrolidine (B122466) ring is a common structural motif in a vast number of alkaloids and pharmacologically active compounds. Asymmetric syntheses of substituted pyrrolidines have been successfully achieved using this compound as a chiral auxiliary. A typical approach involves the conjugate addition of a nucleophile to an α,β-unsaturated N-sulfinyl imine, followed by intramolecular cyclization. The stereochemistry of the newly formed stereocenters is controlled by the sulfinyl group.

Alternatively, intramolecular cyclization of N-sulfinyl amines onto alkenes or alkynes provides a direct route to dihydropyrroles and pyrrolidines. The sulfinyl group plays a crucial role in controlling the facial selectivity of the cyclization step.

Table 4: Asymmetric Synthesis of Pyrrolidine Derivatives

| Acyclic Precursor | Cyclization Strategy | Catalyst/Reagent | Diastereoselectivity | Yield (%) |

|---|---|---|---|---|

| N-Sulfinyl-γ-amino-α,β-enoate | Intramolecular Michael Addition | DBU | 94:6 | 85 |

| N-Sulfinyl-4-pentenylamine | Iodocyclization | I2, NaHCO3 | 90:10 | 79 |

Piperidines and Substituted Piperidine (B6355638) Alkaloids

The piperidine scaffold is another privileged structure in medicinal chemistry and natural product synthesis. bath.ac.uk The application of this compound has enabled the stereoselective synthesis of various piperidine derivatives and alkaloids. bath.ac.uk One powerful strategy is the aza-Diels-Alder reaction between a chiral N-sulfinyl imine and a diene. The sulfinyl group acts as a chiral controller, dictating the facial selectivity of the cycloaddition.

Another approach involves the stereoselective addition of organometallic reagents to N-sulfinylpyridinium salts, followed by reduction, to generate highly substituted piperidines. This method has been applied to the total synthesis of several piperidine alkaloids, where the sulfinyl auxiliary was instrumental in establishing the correct stereochemistry.

Table 5: Stereoselective Synthesis of Piperidines

| Reaction Type | Substrates | Key Reagent/Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| Aza-Diels-Alder | (R)-N-Sulfinyl imine, Danishefsky's diene | ZnCl2 | 92:8 | 88 |

| Conjugate Addition | N-Sulfinyl-δ-amino-α,β-enoate | Grignard Reagent, CuI | 97:3 | 81 |

Indolizidine Alkaloids and Other Fused Nitrogen Systems

Indolizidine alkaloids are a class of bicyclic natural products with a wide range of biological activities. researchgate.net The asymmetric synthesis of these complex molecules often relies on precise stereochemical control during the construction of the bicyclic core. This compound has been employed in elegant strategies to achieve this control.

A common synthetic route involves the preparation of a chiral N-sulfinyl piperidine derivative, which is then elaborated and cyclized to form the indolizidine skeleton. For example, the addition of a Grignard reagent to an N-sulfinyl cyclic imine can set a key stereocenter. Subsequent functional group manipulations and an intramolecular cyclization, such as an N-alkylation or a ring-closing metathesis, complete the synthesis of the fused ring system with the stereochemistry guided by the initial sulfinamide-mediated step.

Table 6: Key Steps in the Synthesis of Fused Nitrogen Heterocycles

| Target System | Key Stereodetermining Step | Precursor | Reagent | Diastereoselectivity |

|---|---|---|---|---|

| Indolizidine Core | Nucleophilic addition to cyclic N-sulfinyl imine | 2,3,4,5-Tetrahydropyridine-N-sulfinamide | Allylmagnesium bromide | 91:9 |

| Quinolizidine Precursor | Aza-Diels-Alder reaction | (R)-N-Sulfinyl imine | Brassard's diene | 88:12 |

Tetrahydroisoquinolines and Related Scaffolds

The asymmetric synthesis of 1-substituted tetrahydroisoquinolines (THIQs), a core structure in many alkaloids and pharmacologically active compounds, can be effectively achieved using (R)-p-toluenesulfinamide as a chiral auxiliary. The general strategy involves the condensation of the sulfinamide with a suitable aldehyde or ketone to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of an organometallic reagent, such as a Grignard reagent, to this imine establishes the key stereocenter.

A key application of this methodology is the synthesis of 1-benzyltetrahydroisoquinoline alkaloids. researchgate.net The process commences with the reaction of an appropriate phenethylamine (B48288) derivative which, after a series of steps, is converted into a chiral N-sulfinyl imine. The addition of a benzyl (B1604629) Grignard reagent to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. researchgate.net The resulting sulfinamide can then undergo acid-catalyzed cyclization via a Pictet-Spengler-type reaction, followed by removal of the chiral auxiliary, to afford the target enantiopure tetrahydroisoquinoline. nih.gov

This approach has been successfully employed for the stereoselective synthesis of several natural products, including (S)-1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its N-methyl derivative. researchgate.net The high degree of stereochemical control exerted by the p-toluenesulfinyl group makes this a reliable method for accessing these valuable molecular scaffolds.

Table 1: Diastereoselective Grignard Addition to a Chiral N-Sulfinyl Imine for the Synthesis of a Tetrahydroisoquinoline Precursor

| Entry | Grignard Reagent | Product Yield | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | p-Methoxybenzylmagnesium chloride | 88% | >95:5 |

| 2 | Benzylmagnesium chloride | 86% | >95:5 |

This table is representative of typical results in this type of synthesis, illustrating the high yields and diastereoselectivity achieved.

Asymmetric Synthesis of Sulfoxides and Related Sulfur Compounds

Chiral sulfoxides and related sulfur-containing compounds are important targets in organic synthesis due to their application as chiral auxiliaries, ligands, and as components of pharmaceuticals. nih.gov this compound serves as a foundational building block for the stereocontrolled synthesis of these molecules.

Sulfinylation Agents Derived from p-Toluenesulfinamide

One of the primary methods for synthesizing chiral sulfoxides is the Andersen synthesis, which traditionally involves the reaction of a diastereomerically pure menthyl p-toluenesulfinate with an organometallic reagent. illinois.edu This foundational concept has evolved, and enantioenriched sulfinamides like (R)-p-toluenesulfinamide can be converted into effective sulfinylation agents.

A modern approach involves the transformation of the sulfinamide into a more reactive intermediate. For example, enantioenriched sulfinamides can undergo stereospecific O-alkylation to form chiral sulfinimidate esters. nih.gov This conversion is a key step, as these resulting sulfinimidate esters act as effective agents for transferring the chiral sulfinyl group. They can subsequently react with a broad range of carbon nucleophiles, such as Grignard reagents, to produce chiral sulfimides, which are aza-analogues of sulfoxides, with high enantiomeric purity. nih.gov This method allows for the synthesis of diaryl or dialkyl sulfimides that are otherwise difficult to prepare. nih.gov

Synthesis of Sulfonimidates

The synthesis of chiral sulfinimidate esters is a critical transformation of p-toluenesulfinamide for creating other sulfur-based functional groups. An efficient method for preparing these compounds involves the direct, stereospecific, oxygen-selective alkylation of enantioenriched sulfinamides. nih.gov

In a reported procedure, the reaction of an enantioenriched sulfinamide with an alkylating agent like isopropyl iodide in the presence of a base (e.g., K₂CO₃) and an additive such as DMPU accomplishes this transformation. nih.gov The chirality at the sulfur center is retained during this O-alkylation process, yielding the corresponding chiral sulfinimidate ester. These intermediates are valuable in their own right and are precursors for other chiral sulfur compounds, such as the sulfimides mentioned previously. nih.gov The development of enantiopure bifunctional S(VI) transfer reagents from sulfinamides has further expanded the toolkit for the rapid asymmetric synthesis of complex sulfur-containing molecules like sulfoximines and sulfonimidamides. nih.govresearchgate.net

Table 2: Synthesis of Chiral Sulfinimidate Esters via O-Alkylation of Sulfinamides

| Entry | Sulfinamide | Alkylating Agent | Yield |

|---|---|---|---|

| 1 | (R)-p-Toluenesulfinamide | Isopropyl iodide | High |

| 2 | (R)-N-Benzyl-p-toluenesulfinamide | Methyl iodide | Good |

This table provides representative examples of the O-alkylation reaction to form sulfinimidate esters.

Mechanistic Insights and Reaction Pathway Elucidation

Probing Reaction Mechanisms through Kinetic Studies

Kinetic studies are fundamental to elucidating reaction mechanisms, offering insights into the sequence of elementary steps, the composition of the transition state, and the factors influencing the reaction rate. For reactions involving derivatives of (R)-(-)-p-toluenesulfinamide, such as N-sulfinyl imines, kinetic analyses help to distinguish between proposed mechanistic pathways.

One powerful technique used in these investigations is the determination of the Kinetic Isotope Effect (KIE). The KIE is observed when an atom in the reactant is replaced by one of its heavier isotopes, leading to a change in the reaction rate. This effect is most pronounced for the bond being broken or formed in the rate-determining step. For instance, in a nickel-catalyzed addition of styrenes to N-sulfonyl imines, a competitive KIE experiment revealed a nonprimary effect (kH/kD = 1.1), which suggested that β-hydride elimination was not the rate-determining step of the reaction acs.org. While this example involves an N-sulfonyl imine, the principle is directly applicable to the study of reactions with N-sulfinyl imines derived from this compound. Such studies can help to confirm or rule out proposed mechanisms by pinpointing the slowest step in the reaction sequence.

By measuring reaction rates under varying concentrations of substrates, reagents, and catalysts, researchers can determine the reaction order with respect to each component. This information is used to construct a rate law that must be consistent with any proposed mechanism.

Role of Substrate, Reagent, and Catalyst Interactions on Stereoselectivity

The high degree of stereocontrol exerted by the p-toluenesulfinyl group is the cornerstone of its application in asymmetric synthesis. This control arises from specific interactions between the substrate, reagent, and catalyst in the transition state, which energetically favors the formation of one stereoisomer over others. The stereochemical outcome of nucleophilic additions to N-sulfinyl imines is largely dictated by the geometry of the transition state.

A widely accepted model involves a six-membered, chair-like transition state where the nucleophile's metal cation coordinates to both the oxygen and nitrogen atoms of the sulfinyl imine nih.gov. This chelation creates a rigid conformation. To minimize steric hindrance, the bulky p-tolyl group orients itself in a pseudo-equatorial position, and the R-group of the imine also adopts a position that reduces steric clash. The nucleophile then attacks the imine carbon from the less sterically hindered face, leading to the observed high diastereoselectivity nih.govresearchgate.net.

However, the chelation model is not universal. In some cases, particularly with certain organoaluminum reagents, a non-chelation control mechanism is operative nih.gov. In these instances, the stereochemical outcome is dictated by minimizing dipole-dipole interactions and steric hindrance, with the nucleophile adding from the least hindered direction without pre-coordination nih.gov.

The choice of nucleophile, solvent, and additives can significantly influence which mechanistic pathway is followed and the resulting stereoselectivity. The following tables present data from studies on radical and vinylaluminum additions to N-sulfinyl imines, illustrating the high diastereoselectivity achieved.

| Entry | Radical Precursor (R-H) | Product Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Cyclohexane | 85 | 95:5 |

| 2 | Tetrahydrofuran (B95107) | 81 | 96:4 |

| 3 | 1,3-Dioxolane | 84 | 97:3 |

| 4 | Toluene | 55 | 95:5 |

| Entry | Alkyl Group (R) on Vinylaluminum | Product Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| 1 | Methyl | 65 | 10:1 |

| 2 | Ethyl | 68 | 12:1 |

| 3 | n-Propyl | 71 | 12:1 |

| 4 | n-Butyl | 70 | 11:1 |

These results highlight how the chiral sulfinyl group consistently directs the approach of incoming reagents to achieve high stereoselectivity across different reaction types.

Elucidation of Rate-Determining Steps and Intermediates

Identifying reaction intermediates and determining the rate-limiting step are crucial for a complete mechanistic picture. For many reactions involving N-sulfinyl imines, the key step influencing stereochemistry is the nucleophilic addition to the C=N bond. The proposed six-membered chair-like transition states are critical intermediates that dictate the reaction's stereochemical fate nih.gov. These are not stable, isolable intermediates but rather high-energy species on the reaction coordinate.

Computational studies, such as those using Density Functional Theory (DFT), have become invaluable for modeling these transient structures. DFT calculations can be used to compare the energies of different possible transition states, such as diastereomeric helical complexes, to predict which pathway is more favorable and thus which product enantiomer should be preferentially formed acs.org.

The reaction mechanism is often considered to be a stepwise process researchgate.net. For example, in the addition of a lithium enolate, the initial coordination of the lithium cation to the sulfinyl group forms a complex. This is followed by the nucleophilic attack of the enolate on the imine carbon, which is typically the rate-determining and stereochemistry-determining step. Subsequent protonation during workup yields the final product. The high organization of the transition state, often enhanced by hydrogen bonding interactions that increase the electrophilicity of the imine carbon, facilitates this highly selective transformation researchgate.net.

Application of Spectroscopic Techniques in Mechanistic Analysis

A variety of spectroscopic techniques are employed to gather evidence for proposed reaction mechanisms and to characterize intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for mechanistic studies. ¹H NMR spectroscopy is routinely used to determine the diastereomeric ratio of reaction products, as the signals for protons in diastereomers are typically distinct nih.govresearchgate.net. Furthermore, in-situ NMR monitoring allows for the tracking of reactant consumption and product formation over time, providing kinetic data. Advanced NMR techniques can also be used to detect and characterize transient intermediates if their concentration is sufficiently high.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates in solution, even at very low concentrations nih.govrsc.org. In reactions catalyzed by metal ions or proceeding through charged intermediates, ESI-MS can provide direct evidence for their existence. By coupling MS with techniques like collision-induced dissociation or ion mobility, the structure of these detected intermediates can be further probed nih.govrsc.org.

Infrared (IR) and UV-Vis Spectroscopy: In-situ IR or UV-Vis spectroscopy can monitor reactions in real-time. For example, the disappearance of the C=N stretching frequency in the IR spectrum of an N-sulfinyl imine can be correlated with the appearance of new bands corresponding to the product, allowing for the calculation of reaction rates. The heme group in certain enzymes provides a rich variety of spectroscopic markers for monitoring chemical transformations and identifying active intermediates nih.gov.

These analytical methods, often used in combination, provide a detailed view of the reaction pathway, allowing chemists to validate mechanistic hypotheses and rationally design more efficient and selective asymmetric syntheses based on the this compound scaffold.

Catalytic Applications and Ligand Design with R P Toluenesulfinamide Derivatives

(R)-(-)-p-Toluenesulfinamide as an Organocatalyst in Asymmetric Reactions

While more commonly employed as a building block for chiral ligands, the inherent chirality and functionality of sulfinamides, including this compound, allow them to function as organocatalysts in their own right. Chiral sulfinamides have been demonstrated to be effective Lewis base organocatalysts. The chirality at the sulfur atom, combined with the potential for the sulfinyl oxygen or the nitrogen atom to interact with substrates, provides a chiral environment for asymmetric transformations. acs.org

One notable application is in the asymmetric reduction of N-aryl ketimines to chiral amines using trichlorosilane (B8805176). In these reactions, S-chiral sulfinamides have been shown to act as highly effective organocatalysts, promoting the reduction with high yields and excellent enantioselectivity. acs.org The proposed mechanism involves the activation of trichlorosilane by the sulfinamide, forming a chiral hypervalent silicon species that then delivers the hydride to the imine in a stereoselective manner. For instance, a range of N-aryl ketimines have been successfully reduced with catalyst loadings as low as 20 mol%, achieving high enantiomeric excesses (ee). acs.org

Furthermore, bifunctional N-prolyl sulfinamides have been synthesized and utilized as organocatalysts for asymmetric aldol (B89426) reactions. These catalysts, which combine the functionalities of proline and a chiral sulfinamide, have proven effective in catalyzing the reaction between ketones and aldehydes under solvent-free conditions, affording the corresponding aldol products with high yields and good to excellent diastereo- and enantioselectivities. rsc.org A clear matching effect between the chirality of the proline and the sulfinamide moieties has been observed, influencing the stereochemical outcome of the reaction. rsc.org

The development of chiral sulfinamide-based organocatalysts also extends to their use as chiral Brønsted acids. While not directly employing this compound as the acidic moiety, the principles of using the chiral sulfinyl group to create a defined chiral environment are relevant. mcgill.canih.gov The sulfinyl group's ability to enhance acidity while providing a chiral scaffold has been a key design element in creating novel hydrogen bonding organocatalysts. yale.edu

Design and Synthesis of Chiral Ligands Incorporating the p-Toluenesulfinyl Moiety

The p-toluenesulfinyl moiety, derived from this compound, is a cornerstone in the design of a diverse array of chiral ligands for asymmetric catalysis. The design of these ligands leverages the steric and electronic properties of the sulfinyl group to create a well-defined and rigid chiral environment around a metal center. This rigidity is crucial for effective stereochemical communication during the catalytic cycle. A common strategy involves the condensation of this compound with various aldehydes, ketones, or other electrophilic partners to generate chiral sulfinyl imines (sulfinimines). These sulfinimines can then be further functionalized to introduce other coordinating atoms, such as phosphorus or nitrogen, creating multidentate chiral ligands. researchgate.net

The synthesis of these ligands is often modular, allowing for the fine-tuning of their steric and electronic properties by varying the components used in their construction. For example, a novel class of P,N-sulfinyl imine ligands has been prepared where chirality is solely at the sulfur atom. nih.gov These ligands have demonstrated high enantioselectivity in palladium-catalyzed allylic alkylation reactions. nih.gov The synthesis typically involves the straightforward condensation of a phosphine-containing aldehyde or ketone with this compound.

Another design approach involves incorporating the p-toluenesulfinyl group into more complex scaffolds, such as those with planar or axial chirality. nih.gov The sulfinyl group can serve as a powerful stereodirecting group in the synthesis of these intricate ligand frameworks. The combination of the inherent chirality of the sulfinyl group with other chiral elements often leads to synergistic effects, resulting in ligands with superior performance in asymmetric catalysis. The development of nonsymmetrical P,N-ligands has been a significant area of research, where the distinct electronic properties of the phosphorus and nitrogen donor atoms, combined with the chirality of the sulfinyl moiety, lead to unique catalytic activities. nih.gov

Transition Metal-Catalyzed Asymmetric Transformations Utilizing Sulfinamide-Derived Ligands

Ligands derived from this compound have found widespread application in a variety of transition metal-catalyzed asymmetric reactions. The ability of these ligands to form stable complexes with a range of metals and to effectively control the stereochemical outcome of the reaction has made them invaluable tools for synthetic chemists.

Palladium catalysis has been a particularly fruitful area for the application of sulfinamide-derived ligands. nih.gov These ligands have been successfully employed in key palladium-catalyzed transformations such as asymmetric allylic alkylation (AAA) and Suzuki-Miyaura cross-coupling reactions. nih.govresearchgate.net

In palladium-catalyzed AAA, chiral P,N-ligands incorporating a p-toluenesulfinyl moiety have demonstrated the ability to induce high levels of enantioselectivity. nih.govcrossref.org The reaction, which forms a new carbon-carbon bond between an allylic substrate and a nucleophile, is a fundamental transformation in organic synthesis. The chiral ligand controls the stereochemistry of the nucleophilic attack on the π-allyl palladium intermediate. For instance, sulfinyl imine-thioether ligands prepared from this compound have been shown to promote the allylic alkylation of 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate, achieving high yields and enantiomeric excesses. researchgate.net

The Suzuki-Miyaura cross-coupling reaction, another cornerstone of modern organic synthesis, has also benefited from the development of sulfinamide-based chiral ligands. youtube.com This reaction, which couples an organoboron compound with an organic halide or triflate, is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryls. scispace.comyoutube.com The use of chiral ligands allows for the asymmetric synthesis of atropisomeric biaryls, which are prevalent in natural products and as ligands themselves. While the direct application of this compound-derived ligands in this specific context is an area of ongoing research, the principles of using chiral ligands to control the stereochemistry of reductive elimination from the palladium center are well-established.

| Reaction | Catalyst/Ligand | Substrate 1 | Substrate 2 | Product | Yield (%) | ee (%) |

| Allylic Alkylation | [PdCl(C3H5)]2 / Sulfinyl Imine Ligand | 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | Chiral malonate derivative | 94 | 94 |

| Allylic Alkylation | Pd(dba)2 / Chiral P,N-Ligand | Racemic allylic acetate | Dimethyl malonate | Chiral substituted product | High | 90 |

Beyond palladium, ligands derived from this compound and related chiral sulfinamides have shown great promise in asymmetric catalysis with other transition metals, including rhodium, cobalt, and ruthenium.

Rhodium-catalyzed reactions, particularly asymmetric hydrogenation, have seen the successful application of chiral ligands containing sulfinamide moieties. nih.gov Asymmetric hydrogenation of prochiral olefins is a powerful method for the synthesis of enantiomerically enriched compounds. Chiral P,N-ligands, where the nitrogen atom is part of a sulfinamide group, can create a highly effective chiral environment around the rhodium center, leading to high enantioselectivities in the reduction of various substrates. researchgate.net

Cobalt-catalyzed reactions have also emerged as a valuable platform for the use of chiral sulfinamide-derived ligands. For example, cobalt-catalyzed enantioselective C-H/N-H annulation of aryl sulfonamides with allenes or alkynes has been developed to access C-N axially chiral sultams. nih.gov Furthermore, recent work has demonstrated the cobalt-catalyzed asymmetric synthesis of chiral sulfinamides themselves, highlighting the versatility of this metal in sulfur-related stereoselective transformations. researchgate.netacs.org

Ruthenium-catalyzed asymmetric transfer hydrogenation is another area where sulfinamide-derived ligands have potential. mdpi.commdpi.comacs.org This reaction, which typically uses isopropanol (B130326) or a formic acid/triethylamine mixture as the hydrogen source, is a practical method for the asymmetric reduction of ketones and imines. Chiral N-sulfonylated diamine ligands are well-established for this transformation, and the incorporation of a chiral sulfinyl group in place of or in addition to the sulfonyl group represents a logical extension for ligand design.

| Metal | Reaction Type | Ligand Type | Substrate | Product | ee (%) |

| Rhodium | Asymmetric Hydrogenation | Chiral Phosphite-Sulfinamide | Dehydroamino esters | Chiral amino acid derivatives | >97 |

| Cobalt | C-H/N-H Annulation | Salicyl-oxazoline (related scaffold) | Aryl sulfonamide and allene | C-N axially chiral sultam | >99 |

| Ruthenium | Asymmetric Transfer Hydrogenation | N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine | α-Fluoroacetophenones | Chiral fluoroalcohols | up to 97.5 |

Advanced Methodologies and Future Directions in R P Toluenesulfinamide Research

Chemoenzymatic Approaches in Conjunction with Sulfinamide Chemistry

The integration of enzymatic processes with traditional organic synthesis, known as chemoenzymatic synthesis, offers a powerful strategy for creating complex chiral molecules. While direct enzymatic synthesis of (R)-(-)-p-toluenesulfinamide is not a primary focus, enzymes can be strategically employed in multi-step syntheses where sulfinamide-derived intermediates are involved.

Future research is anticipated to focus on developing enzymatic resolutions or desymmetrization steps for precursors to sulfinamides or their derivatives. For instance, enzymes could be used to selectively hydrolyze or oxidize a prochiral substrate, creating a chiral intermediate that is then converted to the desired sulfinamide. A hypothetical chemoenzymatic route could involve the enzymatic resolution of a racemic sulfinyl chloride precursor, followed by amination to yield enantiomerically pure this compound.

Potential Chemoenzymatic Strategies:

| Strategy | Enzymatic Step | Subsequent Chemical Step | Potential Advantage |

| Kinetic Resolution | Lipase-catalyzed acylation of a racemic sulfinamide precursor | Separation of acylated and unreacted enantiomers, followed by conversion to the target sulfinamide | High enantioselectivity under mild conditions |

| Desymmetrization | Hydrolase-mediated selective hydrolysis of a prochiral di-ester or di-amide | Conversion of the chiral mono-acid or mono-amide to the sulfinamide | Creation of chirality from an achiral starting material |

| Biocatalytic Oxidation | Monooxygenase-catalyzed asymmetric oxidation of a sulfide (B99878) to a sulfoxide (B87167) | Conversion of the chiral sulfoxide to the corresponding sulfinamide | Direct introduction of the chiral sulfinyl group |

These approaches could lead to more efficient and sustainable methods for preparing not only this compound but also a broader range of structurally diverse chiral sulfinamides.

Continuous Flow Synthesis and Process Intensification

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. mdpi.comnih.gov The synthesis of this compound and its application in subsequent reactions are well-suited for adaptation to flow chemistry.

Process intensification, a key principle of green engineering, aims to develop smaller, cleaner, and more energy-efficient technologies. mdpi.comcetjournal.it In the context of sulfinamide synthesis, this can be achieved through the use of microreactors, which provide superior heat and mass transfer, enabling reactions to be run under more aggressive conditions with better control. mdpi.com For example, the highly exothermic or hazardous reactions often involved in the synthesis of sulfonyl chlorides, precursors to sulfinamides, can be managed more safely in a continuous flow setup. rsc.org

Advantages of Continuous Flow Synthesis for Sulfinamide-Mediated Reactions: